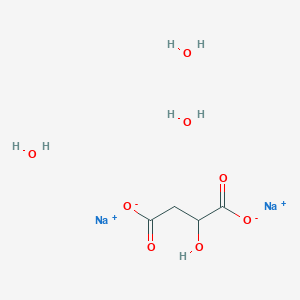
Disodium;2-hydroxybutanedioate;trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;2-hydroxybutanedioate;trihydrate, also known as disodium hydrogen citrate sesquihydrate, is a chemical compound with the molecular formula C12H18Na4O17. It is a white crystalline powder that is highly soluble in water. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Disodium;2-hydroxybutanedioate;trihydrate can be synthesized through the neutralization of citric acid with sodium hydroxide. The reaction typically involves dissolving citric acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the crystalline form of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is typically produced in large reactors where citric acid and sodium hydroxide are mixed under controlled temperature and pressure conditions. The resulting solution is then subjected to crystallization and drying processes to obtain the final product .
化学反応の分析
Types of Reactions
Disodium;2-hydroxybutanedioate;trihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various carboxylic acids, while substitution reactions can yield a wide range of derivatives .
科学的研究の応用
Disodium;2-hydroxybutanedioate;trihydrate has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a buffering agent in analytical chemistry.
Medicine: It is used in pharmaceutical formulations as a stabilizing agent and to enhance the solubility of certain drugs.
Industry: this compound is used in the food industry as a preservative and flavoring agent.
作用機序
The mechanism of action of disodium;2-hydroxybutanedioate;trihydrate involves its ability to chelate metal ions and act as a buffering agent. By binding to metal ions, it can prevent unwanted reactions and stabilize various chemical and biological systems. The compound’s buffering capacity helps maintain a stable pH in solutions, which is crucial for many biochemical and industrial processes .
類似化合物との比較
Similar Compounds
Disodium hydrogen phosphate: Another commonly used buffering agent with similar properties.
Sodium citrate: Used in similar applications but has different chemical properties and solubility.
Sodium acetate trihydrate: Used in heat storage applications and has different thermal properties
Uniqueness
Disodium;2-hydroxybutanedioate;trihydrate is unique due to its specific chemical structure, which allows it to chelate metal ions effectively and act as a versatile buffering agent. Its high solubility in water and stability under various conditions make it particularly valuable in scientific and industrial applications .
特性
分子式 |
C4H10Na2O8 |
|---|---|
分子量 |
232.10 g/mol |
IUPAC名 |
disodium;2-hydroxybutanedioate;trihydrate |
InChI |
InChI=1S/C4H6O5.2Na.3H2O/c5-2(4(8)9)1-3(6)7;;;;;/h2,5H,1H2,(H,6,7)(H,8,9);;;3*1H2/q;2*+1;;;/p-2 |
InChIキー |
IBASFZCDVTYPFX-UHFFFAOYSA-L |
正規SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].O.O.O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)
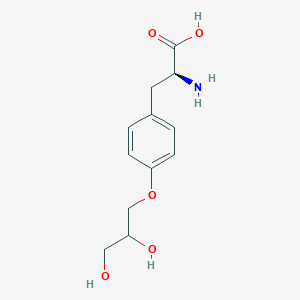

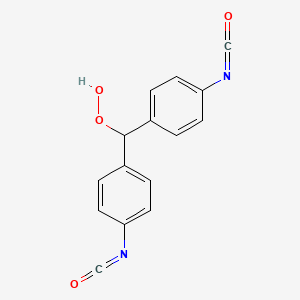
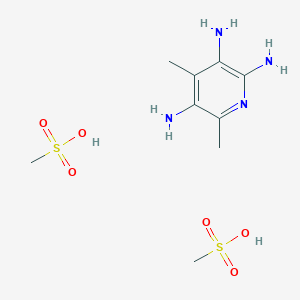


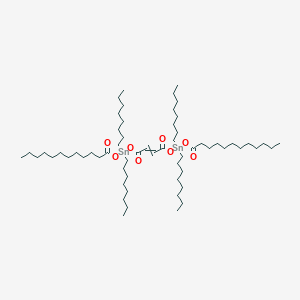
![1,1',1''-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene](/img/structure/B14491527.png)

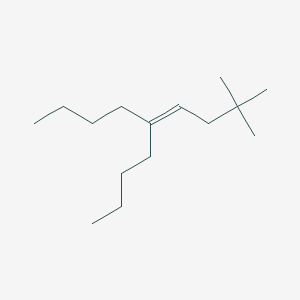
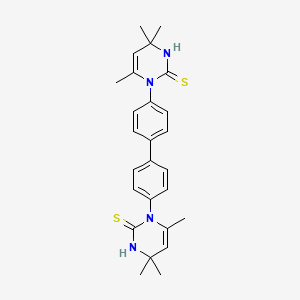

![(Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol](/img/structure/B14491544.png)
